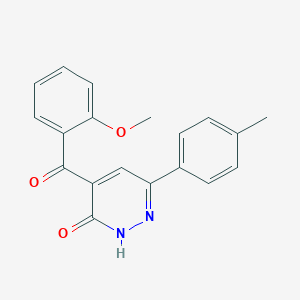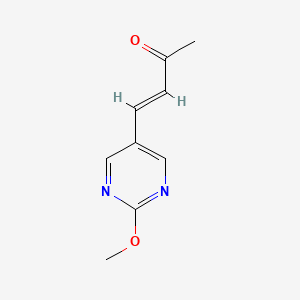![molecular formula C19H26N8O4 B12922271 2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 918868-03-8](/img/structure/B12922271.png)
2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a triazole ring, a purine base, and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the cyclopentylmethyl group, and the incorporation of the purine base. Common synthetic routes may involve:
Cycloaddition Reactions: The formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne.
N-Alkylation:
Glycosylation: The attachment of the purine base to the tetrahydrofuran ring through a glycosylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biology, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is of interest for its potential antiviral and anticancer properties. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a viral enzyme, thereby preventing viral replication, or it may bind to a receptor involved in cell proliferation, thereby inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(2-(4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl)-6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for specific molecular targets.
Propriétés
Numéro CAS |
918868-03-8 |
|---|---|
Formule moléculaire |
C19H26N8O4 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[2-[4-(cyclopentylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H26N8O4/c1-20-16-13-17(26(9-21-13)18-15(30)14(29)12(8-28)31-18)23-19(22-16)27-7-11(24-25-27)6-10-4-2-3-5-10/h7,9-10,12,14-15,18,28-30H,2-6,8H2,1H3,(H,20,22,23)/t12-,14-,15-,18-/m1/s1 |
Clé InChI |
UVCPEXPHSCKQFM-SCFUHWHPSA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCC4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


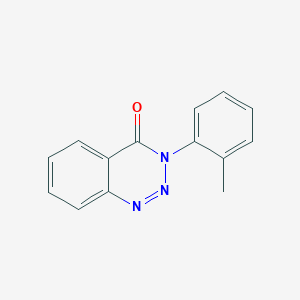

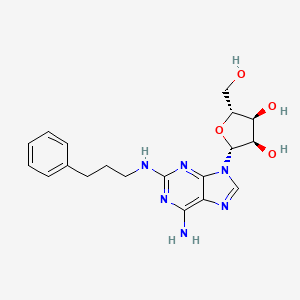
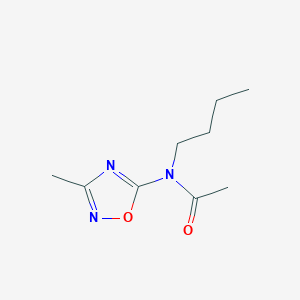
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)



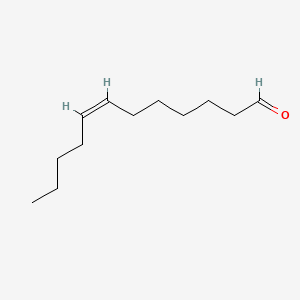
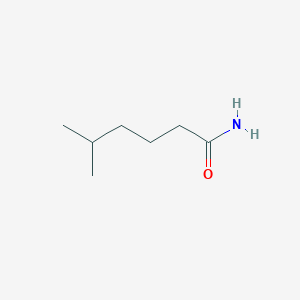
![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
